molecular formula C9H10N2O4 B1605204 Ethyl (3-nitrophenyl)carbamate CAS No. 6275-72-5

Ethyl (3-nitrophenyl)carbamate

Cat. No.: B1605204
CAS No.: 6275-72-5
M. Wt: 210.19 g/mol
InChI Key: JWPGACMNGJBXHB-UHFFFAOYSA-N
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Description

Ethyl (3-nitrophenyl)carbamate is an organic compound with the molecular formula C9H10N2O4. It belongs to the class of carbamates, which are esters of carbamic acid. This compound is characterized by the presence of an ethyl group, a nitrophenyl group, and a carbamate moiety. It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Ethyl (3-nitrophenyl)carbamate is a type of organic carbamate . Organic carbamates are structural elements of many approved therapeutic agents . They are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They have the ability to modulate inter- and intramolecular interactions with target enzymes or receptors .

Mode of Action

The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .

Biochemical Pathways

Carbamates serve the biological systems in a wide spectrum of metabolic pathways . A carbamate derived from the aminoimidazole is an intermediate in the biosynthesis of inosine whose metabolism led to advances in immunotherapy .

Pharmacokinetics

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . Fast hydrolysis of carbamate-bearing drugs may result in weak or shortened activity . On the contrary, carbamate-based prodrugs must undergo extensive hydrolysis at a suitable rate for releasing an active drug and obtaining the expected activity profile .

Result of Action

For example, some carbamates have been found to have antimicrobial and antioxidant activities .

Biochemical Analysis

Biochemical Properties

Ethyl (3-nitrophenyl)carbamate interacts with various enzymes and proteins. It is known to react with urea, citrulline, and carbamyl phosphate during fermentation and storage . These precursors are generated from arginine metabolism by wine yeasts and lactic acid bacteria .

Cellular Effects

This compound has been found to have significant effects on cellular processes. It is genotoxic and carcinogenic for a number of species such as mice, rats, hamsters, and monkeys . It has been shown to result in dose-dependent increased incidences of alveolar and bronchiolar, hepatocellular and Harderian gland adenoma or carcinoma, hepatic haemangiosarcoma, and mammary gland adenoacanthoma or adenocarcinoma (females only) .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules. It is formed from the reaction of ethanol with urea, citrulline, and carbamyl phosphate . This reaction is facilitated by the presence of enzymes and proteins that this compound interacts with .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is formed during the fermentation process and continues to interact with various biomolecules during storage .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. The compound has been found to cause dose-dependent increases in incidences of various types of tumors .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is formed from the reaction of ethanol with urea, citrulline, and carbamyl phosphate, which are generated from arginine metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (3-nitrophenyl)carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 3-nitrophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: Ethyl (3-nitrophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Reduction: Ethyl (3-aminophenyl)carbamate.

    Substitution: Various substituted carbamates.

    Hydrolysis: 3-nitrophenol and ethylamine.

Scientific Research Applications

Ethyl (3-nitrophenyl)carbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl (3-nitrophenyl)carbamate can be compared with other carbamates such as:

    Methyl carbamate: Similar structure but with a methyl group instead of an ethyl group.

    Phenyl carbamate: Contains a phenyl group instead of a nitrophenyl group.

    Ethyl (4-nitrophenyl)carbamate: Similar structure but with the nitro group in the para position.

Uniqueness: this compound is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and biological properties. The presence of the ethyl group also affects its solubility and interaction with other molecules .

Properties

IUPAC Name

ethyl N-(3-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-15-9(12)10-7-4-3-5-8(6-7)11(13)14/h3-6H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPGACMNGJBXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20978398
Record name Ethyl hydrogen (3-nitrophenyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6275-72-5
Record name NSC36186
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36186
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl hydrogen (3-nitrophenyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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